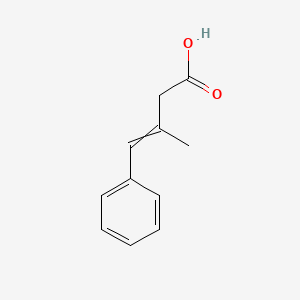
3-methyl-4-phenylbut-3-enoic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-phenylbut-3-enoic acid typically involves the reaction of bicyclo[1.1.0]butane carboxylic acid with diverse amines. This reaction is facilitated by specific catalysts and under controlled temperature and pressure conditions to ensure high yield and purity . The process can be summarized as follows:
Starting Materials: Bicyclo[1.1.0]butane carboxylic acid and a suitable amine.
Catalysts: Commonly used catalysts include palladium or platinum-based catalysts.
Reaction Conditions: The reaction is typically carried out at elevated temperatures (around 100-150°C) and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reaction conditions are meticulously controlled. The process includes:
Batch Reactors: For small to medium-scale production.
Continuous Flow Reactors: For large-scale production, offering better control over reaction parameters and higher efficiency.
Purification: Post-reaction, the product is purified using techniques such as crystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
3-methyl-4-phenylbut-3-enoic acid undergoes several types of chemical reactions, including:
Oxidation: In the presence of oxidizing agents like potassium permanganate, this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Using reducing agents such as lithium aluminum hydride, this compound can be reduced to form alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Halides or hydroxides.
Scientific Research Applications
3-methyl-4-phenylbut-3-enoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential as a drug candidate due to its ability to interact with specific biological targets.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism by which 3-methyl-4-phenylbut-3-enoic acid exerts its effects involves its interaction with specific molecular targets. It is known to act as a covalent binder, targeting cysteine residues in proteins. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects . The pathways involved include:
Covalent Binding: Formation of covalent bonds with cysteine residues.
Enzyme Modulation: Alteration of enzyme activity through covalent modification.
Signal Transduction: Impact on cellular signaling pathways through protein modification.
Comparison with Similar Compounds
3-methyl-4-phenylbut-3-enoic acid is unique compared to other similar compounds due to its stability and reactivity. Similar compounds include:
Bicyclo[1.1.0]butane derivatives: Known for their strained ring structure and reactivity.
Acrylamides: Used as bioisosteres but with different stability profiles.
Cyclopropanes: Another class of strained ring compounds with distinct reactivity patterns.
Properties
Molecular Formula |
C11H12O2 |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
3-methyl-4-phenylbut-3-enoic acid |
InChI |
InChI=1S/C11H12O2/c1-9(8-11(12)13)7-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,12,13) |
InChI Key |
NGJLFMBOFBKYHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=CC=CC=C1)CC(=O)O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














